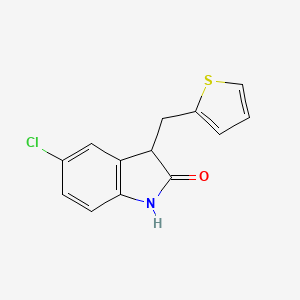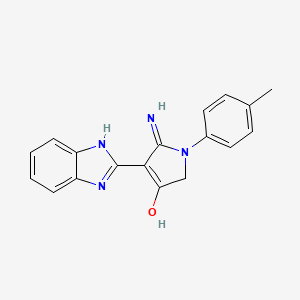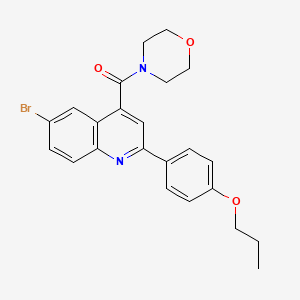
5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one, also known as AG490, is a small molecule inhibitor that targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. AG490 has been used extensively in scientific research to investigate the role of JAK/STAT signaling in various diseases.
Mécanisme D'action
5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one inhibits JAK/STAT signaling by binding to the JAK kinase domain and preventing phosphorylation of the STAT transcription factors. This leads to a decrease in gene expression and cellular proliferation.
Biochemical and Physiological Effects:
5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-proliferative and anti-inflammatory effects, 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit angiogenesis and induce apoptosis in cancer cells. 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity for the JAK/STAT signaling pathway. This allows researchers to investigate the role of this pathway in various diseases without affecting other signaling pathways. However, one limitation of using 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one is its potential toxicity at high concentrations. Careful dosing and monitoring is required to ensure that the concentration used in experiments is within a safe range.
Orientations Futures
There are many future directions for research involving 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more specific JAK inhibitors that target specific JAK isoforms. Another area of interest is the investigation of the role of JAK/STAT signaling in non-cancer diseases, such as autoimmune disorders and cardiovascular disease. Additionally, the potential use of 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one as a therapeutic agent in cancer treatment is an area of ongoing research.
Méthodes De Synthèse
5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one can be synthesized using a variety of methods. One common method involves the reaction of 2-aminobenzyl alcohol with 2-thiophenecarboxaldehyde in the presence of hydrochloric acid to form the intermediate 2-((2-thienylmethyl)amino)benzyl alcohol. This intermediate is then reacted with chloroacetyl chloride and triethylamine to form 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one.
Applications De Recherche Scientifique
5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one has been used extensively in scientific research to investigate the role of JAK/STAT signaling in various diseases. For example, studies have shown that 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one can inhibit the proliferation of cancer cells by blocking JAK/STAT signaling. 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
5-chloro-3-(thiophen-2-ylmethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNOS/c14-8-3-4-12-10(6-8)11(13(16)15-12)7-9-2-1-5-17-9/h1-6,11H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRGWHGJOUIYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2C3=C(C=CC(=C3)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-[(thiophen-2-YL)methyl]-2,3-dihydro-1H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dichlorophenyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6061577.png)
![3-(2-{[1-(4-isobutylbenzyl)-3-piperidinyl]amino}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6061601.png)
![4-(1-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B6061611.png)
![2-{2-(3,4-diethoxyphenyl)-1-[(2-phenylethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6061626.png)


![1-[cyclohexyl(methyl)amino]-3-[2-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6061637.png)
![N-(2-chlorobenzyl)-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6061645.png)
![5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6061646.png)
![3-(2-furyl)-10-hexanoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6061652.png)
![ethyl 3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6061657.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B6061660.png)
![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6061672.png)
![3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6061681.png)